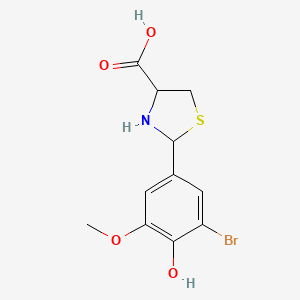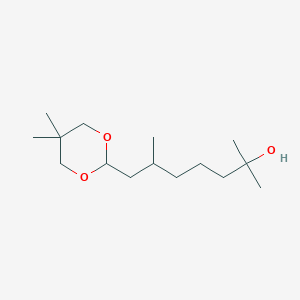![molecular formula C18H20ClN3O4 B5152466 N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline](/img/structure/B5152466.png)
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound that features a nitroaniline core substituted with a morpholine ring and a chlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps:
Nitration: The initial step involves the nitration of aniline to form 2-nitroaniline.
Substitution: The nitroaniline is then subjected to a substitution reaction with 4-chlorophenoxyethyl bromide under basic conditions to introduce the chlorophenoxyethyl group.
Morpholine Introduction: Finally, the compound undergoes a nucleophilic substitution reaction with morpholine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.
N-[2-(4-bromophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBWDIMJHXXTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Diphenyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5152385.png)

![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)

![2-N-cyclohexyl-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B5152421.png)
![(5E)-3-METHYL-5-({2-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5152423.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)


![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![2-[5-(4-Chlorophenoxy)pentylamino]ethanol](/img/structure/B5152489.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
